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molecular formula C9H7BrFNO4 B8621242 Ethyl 3-bromo-4-fluoro-5-nitrobenzoate

Ethyl 3-bromo-4-fluoro-5-nitrobenzoate

Cat. No. B8621242
M. Wt: 292.06 g/mol
InChI Key: GTYQIIYOJNQQRW-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

SOCl2 (33.7 g, 0.283 mol) was added dropwise to a solution of 3-bromo-4-fluoro-5-nitro-benzoic acid (37.4 g, 0.142 mol) in EtOH (300 mL). The reaction mixture was refluxed overnight, cooled to RT and subsequently concentrated under reduced pressure. The residue was dissolved in EtOAc (300 mL), washed twice with water (50 mL), dried (Na2SO4) and concentrated to give the title compound as yellow solid. 1H-NMR (300 MHz, CDCl3): δ (ppm) 8.65 (m, 1H), 8.53 (m, 1H), 4.46 (m, 2H), 1.45 (m, 3H).
Name
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.[Br:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([N+:16]([O-:18])=[O:17])[C:14]=1[F:15])[C:9]([OH:11])=[O:10].[CH3:19][CH2:20]O>>[CH2:19]([O:10][C:9](=[O:11])[C:8]1[CH:12]=[C:13]([N+:16]([O-:18])=[O:17])[C:14]([F:15])=[C:6]([Br:5])[CH:7]=1)[CH3:20]

Inputs

Step One
Name
Quantity
33.7 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
37.4 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1F)[N+](=O)[O-]
Name
Quantity
300 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (300 mL)
WASH
Type
WASH
Details
washed twice with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C(=C1)[N+](=O)[O-])F)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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